N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid molecular weight
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid molecular weight
An In-depth Technical Guide to N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic Acid: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid. We will delve into its core physicochemical properties, with a detailed analysis of its molecular weight, provide validated protocols for its synthesis and purification, and explore its critical role in modern Solid-Phase Peptide Synthesis (SPPS).
Foundational Concepts: Structure and Significance
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a non-standard amino acid derivative that has become an invaluable tool in peptide chemistry and pharmaceutical research.[1][2] Its structure is unique, incorporating a beta-amino acid backbone with a hydroxyl group at the alpha-position and a leucine-like isobutyl side chain. The defining feature for its application in synthesis is the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.[1]
The Fmoc group is a base-labile protecting group, which is central to the widely adopted Fmoc/tBu strategy for SPPS.[3] Its stability in acidic conditions and clean removal with a mild base (typically piperidine) allows for the selective deprotection of the alpha-amino group without compromising acid-labile side-chain protecting groups, a principle known as "orthogonality".[3] This feature makes compounds like N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid highly sought after for creating modified peptides with enhanced biological activity, stability, or novel structural properties.[1][4]
Caption: Chemical structure of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid.
Physicochemical and Spectroscopic Data
Accurate characterization begins with fundamental physicochemical data. The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.
Molecular Weight Determination
There has been some discrepancy in literature and catalog values for this compound. Based on its molecular formula, C₂₂H₂₅NO₅ , the definitive molecular weight is calculated as follows:
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(22 x Atomic Mass of Carbon) = 22 x 12.011 = 264.242
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(25 x Atomic Mass of Hydrogen) = 25 x 1.008 = 25.200
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(1 x Atomic Mass of Nitrogen) = 1 x 14.007 = 14.007
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(5 x Atomic Mass of Oxygen) = 5 x 15.999 = 79.995
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Total Molecular Weight = 383.444 g/mol
Values approximating 383.44 g/mol are considered correct.[5][6] The value of 277.36 g/mol cited in some databases appears to be erroneous, potentially a data entry error or referring to a different chemical entity.[1]
Summary of Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 383.44 g/mol | [5][6][7] |
| Molecular Formula | C₂₂H₂₅NO₅ | [1][5][6] |
| CAS Number | 361161-57-1 | [1][5][6] |
| Appearance | White to off-white powder/crystals | [1][2] |
| Purity (Typical) | ≥ 95% (by HPLC) | [1] |
| Storage Conditions | 0 - 8 °C, desiccated | [1] |
| Optical Rotation | [α]²⁵/D = -11 ± 1º (c=1, DMF) or -17 ± 1º (c=1, MeOH) | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves the selective protection of the amino group of the parent amino acid. The following protocol is a robust method adapted from standard procedures for Fmoc protection.[8][9][10]
Experimental Rationale
The core of this synthesis is the reaction between the free amine of the amino acid and an activated Fmoc derivative, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a mixed aqueous-organic solvent system. The organic solvent (e.g., acetone or dioxane) solubilizes the Fmoc-OSu, while the aqueous phase, buffered to a mild alkaline pH (8.5-9.5) with a base like sodium bicarbonate or sodium carbonate, deprotonates the amino group, rendering it nucleophilic for attack on the Fmoc-OSu. This pH is a critical compromise: high enough to activate the amine, but not so high as to cause significant hydrolysis of the Fmoc-OSu or racemization.
Caption: Workflow for the N-Fmoc protection of an amino acid.
Step-by-Step Methodology
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Dissolution: Dissolve 1.0 equivalent of (2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid in a 1:1 mixture of 10% aqueous sodium carbonate and acetone. Cool the solution to 0°C in an ice bath with gentle stirring.
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Reagent Preparation: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone.
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Incubation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the acetone.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash the solution twice with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of cold 1M HCl. A white precipitate of the N-Fmoc protected amino acid should form.
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Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold, deionized water until the washings are at a neutral pH.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane.[10]
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Drying: Dry the purified white solid under high vacuum over P₂O₅ to yield the final product.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[1] Its incorporation into a peptide sequence follows a well-established cyclical process.[11]
The SPPS Cycle: A Self-Validating System
Each step in the SPPS cycle is designed to be driven to completion, and qualitative tests (like the Kaiser test for primary amines) can be used at key points to validate the success of a step before proceeding.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. AB390668 | CAS 361161-57-1 – abcr Gute Chemie [abcr.com]
- 6. scbt.com [scbt.com]
- 7. molbase.com [molbase.com]
- 8. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 11. chem.uci.edu [chem.uci.edu]
